molecular formula C16H15F2N3O4S B14133617 2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole CAS No. 934294-34-5

2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole

Cat. No.: B14133617
CAS No.: 934294-34-5
M. Wt: 391.4 g/mol
InChI Key: IQPSEEYGBUAQFF-RPDDZLLASA-N
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Description

2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes deuterium atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole involves multiple steps, including the introduction of deuterium atoms and the formation of the benzimidazole ring. The synthetic route typically starts with the preparation of the pyridine derivative, followed by the introduction of the trideuteriomethoxy groups. The final steps involve the formation of the benzimidazole ring and the introduction of the difluoromethoxy group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyridine-containing molecules with deuterium atoms and various functional groups. Examples include:

Uniqueness

The uniqueness of 2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole lies in its specific combination of deuterium atoms, functional groups, and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

934294-34-5

Molecular Formula

C16H15F2N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3,5D,6D

InChI Key

IQPSEEYGBUAQFF-RPDDZLLASA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)[2H]

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Origin of Product

United States

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